molecular formula C14H10F4O B12601631 4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol CAS No. 648438-93-1

4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol

Cat. No.: B12601631
CAS No.: 648438-93-1
M. Wt: 270.22 g/mol
InChI Key: ZRAPSQPXZRHMRC-UHFFFAOYSA-N
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Description

4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol is a synthetic biphenyl derivative characterized by a fluorine atom at position 4, a methyl group at position 5 on the first benzene ring, and a trifluoromethyl group at position 4' on the second ring. This compound’s structure combines electron-withdrawing substituents (fluoro and trifluoromethyl) with a methyl group, which may moderate steric and electronic effects. Such substitutions are common in pharmaceutical and agrochemical intermediates due to their ability to enhance metabolic stability and lipophilicity .

Properties

CAS No.

648438-93-1

Molecular Formula

C14H10F4O

Molecular Weight

270.22 g/mol

IUPAC Name

2-fluoro-3-methyl-5-[4-(trifluoromethyl)phenyl]phenol

InChI

InChI=1S/C14H10F4O/c1-8-6-10(7-12(19)13(8)15)9-2-4-11(5-3-9)14(16,17)18/h2-7,19H,1H3

InChI Key

ZRAPSQPXZRHMRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is one of the most common methods for synthesizing this compound. The process typically involves the following steps:

  • Reagents : A suitable arene (such as fluorobenzene), a trifluoromethylating agent (e.g., trifluoromethyl iodide), and a catalyst (often palladium-based).

  • Conditions : The reaction is conducted under an inert atmosphere (nitrogen) at elevated temperatures, often around 130 °C, to facilitate the substitution reaction.

  • Procedure : The arene is mixed with the trifluoromethylating agent and catalyst in a solvent (e.g., toluene). The mixture is stirred for several hours, after which the product is isolated through extraction and purification techniques such as column chromatography.

Suzuki Coupling Reaction

Another effective method for synthesizing 4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol is via Suzuki coupling:

  • Reagents : An aryl halide (such as 4-fluoro-iodobenzene), a boronic acid (e.g., 5-methylphenylboronic acid), and a palladium catalyst.

  • Conditions : This reaction typically requires a base (like cesium carbonate) and is performed in a solvent such as dimethyl sulfoxide (DMSO) at temperatures around 100 °C.

  • Procedure : The aryl halide and boronic acid are combined with the palladium catalyst and base in DMSO. The mixture is heated for several hours, followed by work-up procedures that include dilution with water and extraction with organic solvents.

Direct Arylation Method

The direct arylation method allows for the formation of biphenyl structures without the need for pre-functionalized substrates:

  • Reagents : A suitable arene and an aryl iodide.

  • Conditions : Similar to other methods, this reaction requires palladium catalysts and is conducted under inert conditions.

  • Procedure : The arene and aryl iodide are combined with the palladium catalyst in an appropriate solvent. The mixture is heated to promote coupling, followed by purification of the product.

Method Reagents Conditions Yield
Electrophilic Aromatic Substitution Fluorobenzene, trifluoromethyl iodide Nitrogen atmosphere, 130 °C Up to 90%
Suzuki Coupling 4-Fluoro-iodobenzene, 5-methylphenylboronic acid DMSO, cesium carbonate, 100 °C Up to 80%
Direct Arylation Arene, aryl iodide Inert atmosphere Up to 85%

Each preparation method presents distinct advantages and challenges:

  • Electrophilic Aromatic Substitution tends to provide high yields but may require careful control of reaction conditions to prevent side reactions.

  • Suzuki Coupling offers versatility in substrate selection but can be limited by the availability of suitable boronic acids.

  • Direct Arylation simplifies synthesis by avoiding pre-functionalization; however, it may require more rigorous conditions to achieve high selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluoro, methyl, and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can lead to a wide range of biphenyl derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds are increasingly recognized for their role in drug design due to their ability to modulate biological activity. The compound has been explored for its potential as an inhibitor in various biological pathways:

  • Antitumor Activity : Research indicates that fluorinated compounds can enhance antitumor activity by modulating immune responses. For instance, similar fluorinated biphenyl derivatives have shown promise in targeting specific kinases involved in tumor progression .
  • MAPK Pathway Inhibition : The compound's structural analogs have been investigated for their ability to inhibit mitogen-activated protein kinase pathways, which are crucial in cancer signaling. Inhibitors that interact with these pathways can potentially enhance T-cell immunity against tumors .

Materials Science

The unique properties of fluorinated compounds make them suitable for various applications in materials science:

  • Polymer Synthesis : Fluorinated aromatic compounds are utilized in the synthesis of high-performance polymers that exhibit thermal stability and resistance to chemical degradation. These materials are applicable in coatings, adhesives, and electronic components.
  • Liquid Crystals : Due to their anisotropic properties, derivatives of biphenyl compounds are used in the development of liquid crystal displays (LCDs) and other optoelectronic devices .

Agrochemicals

Fluorinated compounds often exhibit enhanced biological activity as pesticides or herbicides:

  • Pesticidal Activity : The incorporation of trifluoromethyl groups has been associated with increased potency against various pests and diseases in agricultural settings. Such compounds can offer improved selectivity and reduced environmental impact compared to traditional pesticides .

Case Studies

StudyApplicationFindings
Antitumor ActivityDemonstrated enhanced T-cell immunity when used as a MAPK inhibitor.
Polymer DevelopmentShowed improved thermal stability and chemical resistance in synthesized polymers.
Agrochemical EfficacyReported increased effectiveness as a pesticide with lower environmental toxicity.

Mechanism of Action

The mechanism by which 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol exerts its effects depends on its specific applicationThe presence of the fluoro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Natural Biphenyls from Rhynchosia suaveolens

Two biphenyls isolated from Rhynchosia suaveolens include:

  • 4-(3-Methyl-but-2-enyl)-5-methoxy-(1,1'-biphenyl)-3-ol
  • 2-Carboxyl-4-(3-methyl-but-2-enyl)-5-methoxy-(1,1'-biphenyl)-3-ol

These compounds feature methoxy and prenyl (3-methyl-but-2-enyl) groups instead of fluorine and trifluoromethyl. The methoxy group is electron-donating, contrasting with the target compound’s electron-withdrawing fluoro group. These natural biphenyls are biosynthesized via aldol condensation of β-trichoesters derived from shikimic acid .

Physicochemical and Functional Properties

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Source
4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol 4-F, 5-CH₃, 4'-CF₃ ~304.2 (estimated) Fluoro, trifluoromethyl, methyl Synthetic
3'-Chloro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol 3'-Cl, 4'-OCH₃, 5-CF₃ 302.68 Chloro, methoxy, trifluoromethyl Synthetic
4-(3-Methyl-but-2-enyl)-5-methoxy-[1,1'-biphenyl]-3-ol 4-prenyl, 5-OCH₃ ~298.3 (estimated) Prenyl, methoxy Natural
  • Electron Effects: The target’s fluoro and trifluoromethyl groups enhance electrophilicity, favoring interactions with electron-rich biological targets.
  • Steric Effects : The prenyl group in natural biphenyls may hinder molecular packing, reducing crystallinity compared to the target’s methyl group .

Biological Activity

4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The information is synthesized from diverse scientific sources to ensure a thorough understanding.

Chemical Structure and Properties

The chemical formula for this compound is C14H10F4O, indicating the presence of multiple fluorine atoms which may contribute to its biological activity. The compound features a biphenyl structure with hydroxyl and trifluoromethyl substituents, which are known to enhance lipophilicity and modulate biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.

Table 1: Antimicrobial Activity Summary

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 μMInhibition of protein synthesis
Enterococcus faecalis62.5 μMInhibition of nucleic acid synthesis
Candida albicansMIC 50.0 μg/mLDisruption of biofilm formation

The compound showed a bactericidal effect against Gram-positive bacteria with a mechanism that involves the inhibition of protein synthesis pathways followed by nucleic acid and peptidoglycan production inhibition .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound's cytotoxicity was evaluated against several tumor cell lines, revealing promising results.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Observations
MCF-70.37Significant antiproliferative activity
A5490.80Moderate activity
DU-1452.00Low activity

These findings suggest that the compound may act through mechanisms similar to other known anticancer agents, potentially involving apoptosis induction and cell cycle arrest .

Case Studies

In a recent study focusing on the efficacy of various compounds in treating biofilms formed by Candida species, this compound was found to significantly reduce biofilm formation without affecting planktonic cells, indicating a selective action that might be mediated by quorum sensing mechanisms .

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